![molecular formula C10H4Cl2F3N B12861758 4,5-Dichloro-8-(trifluoromethyl)quinoline](/img/structure/B12861758.png)
4,5-Dichloro-8-(trifluoromethyl)quinoline
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Overview
Description
4,5-Dichloro-8-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a trifluoromethyl group at the 8th position on the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroaniline with trifluoroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-8-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions are susceptible to nucleophilic substitution reactions, where they can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Cross-Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups at the 4th and 5th positions.
Oxidation: Quinoline N-oxides.
Cross-Coupling: Aryl or alkyl-substituted quinolines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
4,5-Dichloro-8-(trifluoromethyl)quinoline has been investigated for its antimicrobial properties. Studies have shown that quinoline derivatives exhibit activity against a range of microorganisms. For instance, the compound demonstrated minimum inhibitory concentrations (MICs) between 300 and 500 µg/ml against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Research into the anticancer properties of quinoline derivatives has revealed promising results. A study focused on the synthesis of thiourea-azetidine hybrids derived from quinolines showed significant antiproliferative effects against human cancer cell lines, including lung cancer (A549) . The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline core can enhance anticancer efficacy.
Agricultural Applications
Fungicides and Herbicides
The compound's utility extends into agricultural chemistry, where it serves as an active ingredient in fungicides and herbicides. The chlorinated quinoline derivatives have been shown to possess antifungal activity, making them suitable for crop protection agents . The development of formulations containing these compounds can enhance agricultural productivity by controlling fungal pathogens.
Material Science
Fluorinated Polymers
In material science, the incorporation of trifluoromethyl groups into polymer matrices has been explored for enhancing thermal stability and chemical resistance. Compounds like this compound can be used as intermediates in the synthesis of fluorinated polymers, which are essential in various industrial applications due to their superior performance characteristics.
Data Table: Summary of Applications
Case Studies
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in pharmaceutical formulations aimed at treating infections .
- Anticancer Research : A recent publication focused on the design and synthesis of new thiourea-azetidine hybrids based on quinoline structures. The study found that modifications to the this compound scaffold led to improved antiproliferative activity against several cancer cell lines .
- Agricultural Application Development : Research into the formulation of fungicides using chlorinated quinolines demonstrated effective control of crop diseases caused by fungal pathogens. Field trials showed significant improvements in crop yields when treated with formulations containing these compounds .
Mechanism of Action
The mechanism of action of 4,5-Dichloro-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
4,5-Dichloro-8-(trifluoromethyl)quinoline can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: Similar in structure but lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
6,8-Dichloro-2-(trifluoromethyl)quinoline: Another derivative with chlorine and trifluoromethyl substituents at different positions, leading to variations in properties and applications.
Biological Activity
4,5-Dichloro-8-(trifluoromethyl)quinoline is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable target for medicinal chemistry.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research has shown that quinoline derivatives, including those with trifluoromethyl substitutions, can act as potent growth inhibitors in various cancer models. For instance, studies utilizing zebrafish embryos demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cells, with some compounds showing lower LC50 values than standard chemotherapeutics like cisplatin .
- Neuroprotective Effects : Quinoline derivatives have been investigated for their potential as multi-target neurotherapeutics. Compounds designed to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs) have shown promising results in vitro. For example, certain derivatives displayed IC50 values in the low micromolar range against MAO-A and MAO-B, indicating their potential utility in treating neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Properties : Some studies have reported that quinoline derivatives possess antibacterial and antifungal activities. The presence of halogen substituents like chlorine and trifluoromethyl groups has been linked to enhanced efficacy against specific microbial strains.
Case Studies
- Zebrafish Model for Anticancer Activity : A study evaluated the anticancer properties of several quinoline-derived trifluoromethyl alcohols using zebrafish embryos. The findings indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells. Compound 2 was particularly noted for its potency with an LC50 value of 14.14 µM .
- Inhibition of Neurodegenerative Enzymes : A series of quinoline-sulfonamide derivatives were tested for their ability to inhibit MAOs and ChEs. Kinetic studies revealed competitive inhibition mechanisms, with some compounds showing significant binding interactions with enzyme active sites, which are crucial for their neuroprotective effects .
Data Tables
Biological Activity | IC50/LC50 Values | Model/System Used |
---|---|---|
Anticancer Activity | LC50 = 14.14 µM | Zebrafish Embryo Model |
MAO-A Inhibition | IC50 = 0.59 µM | In Vitro Enzyme Assay |
MAO-B Inhibition | IC50 = 0.47 µM | In Vitro Enzyme Assay |
BChE Inhibition | IC50 = 0.58 µM | In Vitro Enzyme Assay |
AChE Inhibition | IC50 = 1.10 µM | In Vitro Enzyme Assay |
Properties
Molecular Formula |
C10H4Cl2F3N |
---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
4,5-dichloro-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-6-2-1-5(10(13,14)15)9-8(6)7(12)3-4-16-9/h1-4H |
InChI Key |
HQYIYUNKCWSTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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